molecular formula C9H14BrCl2N3 B2609126 1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride CAS No. 2490418-54-5

1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride

Cat. No.: B2609126
CAS No.: 2490418-54-5
M. Wt: 315.04
InChI Key: QYGNDGKAJHANMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-3-yl)piperazine dihydrochloride (CAS RN: 412347-30-9) is a piperazine derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and a piperazine group at the 3-position. The dihydrochloride salt form enhances its stability and solubility for pharmacological applications. This compound is synthesized via reductive amination between 4-(m-tolyl)cyclohexan-1-one and 1-(5-bromopyridin-3-yl)piperazine, followed by conversion to the dihydrochloride salt . Its structural uniqueness lies in the bromopyridine moiety, which influences electronic properties and binding interactions, making it relevant in medicinal chemistry, particularly as a precursor for TRPV6 calcium channel inhibitors .

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.2ClH/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13;;/h5-7,11H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGNDGKAJHANMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CN=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride typically involves the bromination of pyridine followed by the reaction with piperazine. The synthetic route can be summarized as follows:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Comparison

Piperazine derivatives differ primarily in substituent groups attached to the piperazine or aromatic rings. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
1-(5-Bromopyridin-3-yl)piperazine dihydrochloride Pyridine + piperazine 5-Bromo, 3-piperazine 340.01 Bromine enhances steric/electronic effects
Trimetazidine dihydrochloride Benzene + piperazine 2,3,4-Trimethoxybenzyl 339.27 Methoxy groups confer anti-ischemic effects
1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride Pyridine + piperazine 6-Chloro, methylene linker 296.04 Chlorine improves lipophilicity
Lomerizine dihydrochloride Benzene + piperazine Bis(4-fluorophenyl)methyl 534.37 Fluorine atoms enhance CNS penetration
Buclizine dihydrochloride Piperazine + biphenyl 4-tert-Butylphenyl, 4-chlorophenyl 506.50 Bulky groups for antihistaminic activity

Structural Impact :

  • Halogenation (Br, Cl): Increases molecular weight and polarizability, affecting receptor binding (e.g., TRPV6 inhibition in the target compound vs. antihistamine activity in buclizine) .
  • Methoxy Groups : Enhance solubility and antioxidant capacity (e.g., Trimetazidine’s anti-ischemic effects) .
  • Fluorine Substitution : Improves blood-brain barrier penetration (e.g., lomerizine’s use in migraines) .

Key Differences :

  • Reductive amination is critical for the target compound’s pyridine-piperazine linkage, while Trimetazidine relies on benzyl-piperazine bonds via chloromethylation.
Pharmacological and Functional Comparisons
Compound Primary Application Mechanism of Action Efficacy/Selectivity
Target Compound TRPV6 channel inhibition Blocks epithelial calcium channels High affinity for TRPV6
Trimetazidine Anti-ischemic agent Antioxidant, enhances myocardial ATP Reduces angina frequency
Buclizine/Meclizine Antihistamines H1 receptor antagonism Sedative effects
1-(m-Chlorophenyl)piperazine Serotonin receptor modulation 5-HT1B/1C agonism, reduces locomotion Dose-dependent CNS effects

Activity Insights :

  • The bromopyridine group in the target compound likely enhances TRPV6 binding via halogen bonding, whereas Trimetazidine’s methoxy groups stabilize radical scavenging .
  • Piperazine derivatives with aryl substitutions (e.g., 1-(m-chlorophenyl)piperazine) exhibit serotonin receptor activity, contrasting with the target’s ion channel focus .

Biological Activity

1-(5-Bromopyridin-3-yl)piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂BrN₃·2HCl
  • Molecular Weight : Approximately 228.13 g/mol
  • Structure : The compound features a piperazine ring linked to a brominated pyridine moiety, which contributes to its reactivity and biological activity.

Biological Activities

  • Antimicrobial Properties :
    • Research indicates that derivatives of 1-(5-Bromopyridin-3-yl)piperazine demonstrate significant antimicrobial activity. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) against Escherichia coli and Candida albicans .
  • Anticancer Activity :
    • Studies have highlighted the potential of this compound in cancer treatment. It has been evaluated for its ability to inhibit cancer cell growth, particularly in breast cancer models (MCF-7 and MDA-MB-231 cells). Compounds derived from this scaffold exhibited IC50 values ranging from 0.87 to 12.91 μM, showing better efficacy than the standard chemotherapeutic agent 5-Fluorouracil .
  • Neurological Effects :
    • The compound has been investigated for its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders, such as schizophrenia .

The biological activity of 1-(5-Bromopyridin-3-yl)piperazine is attributed to its ability to interact with various molecular targets:

  • Receptor Interaction : The compound acts on neurotransmitter receptors, influencing pathways associated with mood regulation and cognition.
  • Cell Signaling Modulation : It may interfere with cellular signaling pathways critical for cancer cell proliferation and survival, thus exerting its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 6.5 μg/mL against E. coli
AntifungalMIC = 250 μg/mL against C. albicans
AnticancerIC50 = 0.87–12.91 μM in MCF-7 cells
Neurotransmitter InteractionModulates serotonin/dopamine receptors

Case Studies

  • Anticancer Evaluation :
    A study conducted on various piperazine derivatives demonstrated that certain modifications led to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells. For example, one derivative exhibited a selectivity index significantly higher than traditional chemotherapeutics .
  • Neuropharmacological Assessment :
    In a pharmacological study, analogs of 1-(5-Bromopyridin-3-yl)piperazine were tested for dual agonistic properties on D2 and 5-HT1A receptors, indicating potential for treating conditions like schizophrenia with fewer side effects compared to existing treatments .

Q & A

Q. What are the optimal synthetic routes for 1-(5-Bromopyridin-3-yl)piperazine dihydrochloride?

  • Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by coupling with piperazine. For example:

Bromination : Introduce bromine at the 5-position of pyridine using NBS\text{NBS} (N-bromosuccinimide) under reflux in a polar solvent like DMF .

Piperazine Coupling : React 5-bromopyridine-3-amine with piperazine in the presence of a coupling agent (e.g., HOBt/TBTU\text{HOBt/TBTU}) and a base (NEt3\text{NEt}_3) in anhydrous DMF at 50–60°C .

Salt Formation : Treat the product with HCl in ethanol to form the dihydrochloride salt .
Key Considerations : Optimize stoichiometry, reaction time, and solvent polarity to minimize byproducts. Purify via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm the presence of the bromopyridine ring (δ8.28.5ppm\delta \sim 8.2–8.5 \, \text{ppm}) and piperazine protons (δ2.83.5ppm\delta \sim 2.8–3.5 \, \text{ppm}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C9H12BrCl2N3\text{C}_9\text{H}_{12}\text{BrCl}_2\text{N}_3; expected m/z320.93m/z \sim 320.93) .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm salt formation .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Use amber vials to avoid photolytic decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for bromopyridinyl-piperazine derivatives?

  • Methodological Answer :

Structural Modifications : Synthesize analogs with halogen substitutions (e.g., Cl, F at pyridine or piperazine positions) and evaluate binding affinity via radioligand assays .

Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using competitive binding assays. Compare IC50\text{IC}_{50} values to identify critical substituents .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with receptor interaction energies .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :
  • Replicate Experiments : Standardize assay conditions (pH, temperature, cell lines) to minimize variability .
  • Control for Salt Effects : Compare freebase vs. hydrochloride forms, as salt formation can alter solubility and bioavailability .
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies are effective in optimizing pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce methyl or methoxy groups to the pyridine ring to enhance membrane permeability. Measure logPP values via shake-flask method .
  • Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify metabolic hotspots. Modify vulnerable sites (e.g., piperazine methylation) to reduce CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.